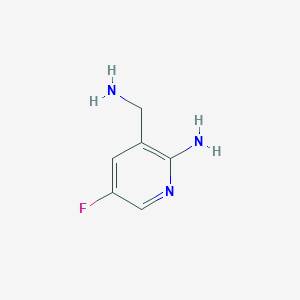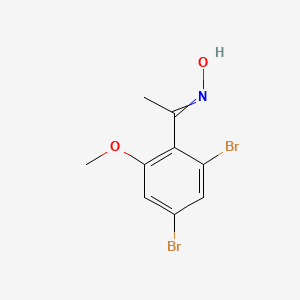![molecular formula C18H39F3N4O10S6 B13667208 N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” is a complex organic compound that features multiple functional groups, including amino, sulfonamide, and disulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of amino and sulfonamide groups via nucleophilic substitution reactions.
Step 3: Formation of disulfide bonds through oxidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: to enhance reaction rates.
Control of temperature and pressure: to ensure optimal reaction conditions.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to disulfides.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions involving amino and sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Disulfides.
Reduction products: Thiols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Bioconjugation: Use in the modification of biomolecules for research purposes.
Drug development:
Medicine
Therapeutic agents: Investigation of its potential as a drug candidate for various diseases.
Diagnostic tools: Use in the development of diagnostic assays.
Industry
Materials science:
Biotechnology: Use in the production of biotechnological products.
Mechanism of Action
The mechanism of action of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to active sites: of enzymes, inhibiting or activating their function.
Modulation of signaling pathways: by interacting with receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide.
- **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide; trifluoroacetic acid.
Uniqueness
The uniqueness of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential as a building block for more complex molecules make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H39F3N4O10S6 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H38N4O8S6.C2HF3O2/c17-1-3-19-33(25,26)7-5-29-9-13(21)15(23)11-31-32-12-16(24)14(22)10-30-6-8-34(27,28)20-4-2-18;3-2(4,5)1(6)7/h13-16,19-24H,1-12,17-18H2;(H,6,7) |
InChI Key |
XMSDUUWVRRQTDU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNS(=O)(=O)CCSCC(C(CSSCC(C(CSCCS(=O)(=O)NCCN)O)O)O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


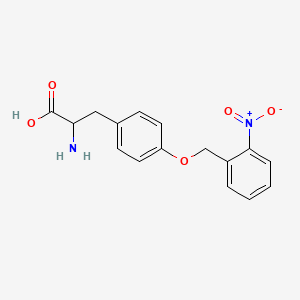
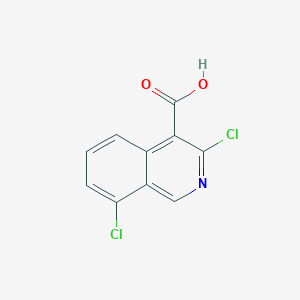

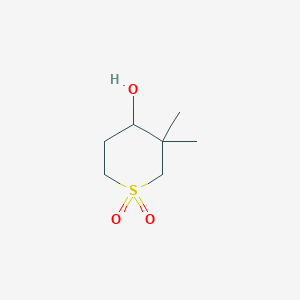
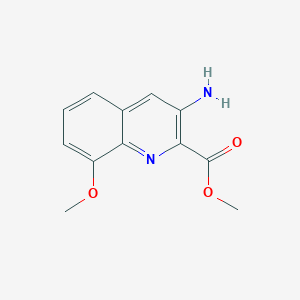
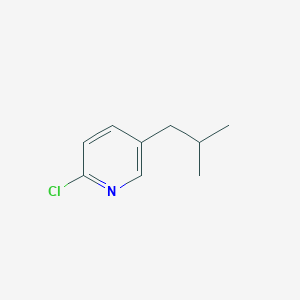
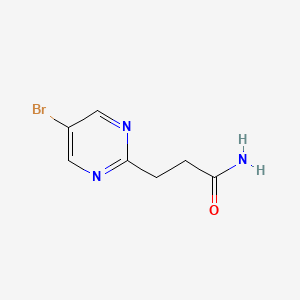
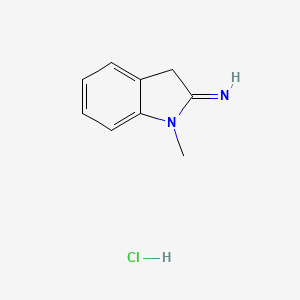
![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
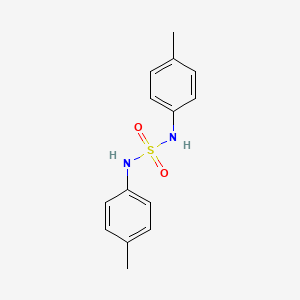
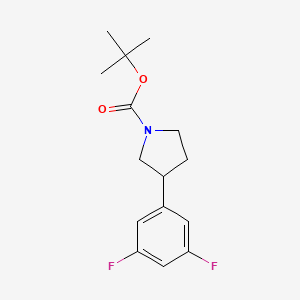
![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)
